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molecular formula C14H16Cl4 B8547840 2-Chloro-1-cyclohexyl-4-(1,2,2-trichloroethyl)benzene CAS No. 59612-54-3

2-Chloro-1-cyclohexyl-4-(1,2,2-trichloroethyl)benzene

Cat. No. B8547840
M. Wt: 326.1 g/mol
InChI Key: WGHOOIPTWIDVDB-UHFFFAOYSA-N
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Patent
US04016214

Procedure details

β,β-Dichloro-α-(3-chloro-4-cyclohexylphenyl)ethanol (67.5 g.; 0.22 moles) is heated with thionyl chloride (110 ml) containing 1 drop of pyridine until solution is obtained. The heating is discontinued and the reaction is allowed to proceed at room temperature for 12 hours. The reaction mixture is heated for an additional hour and the thionyl chloride removed, chased by benzene several times and distilled to give β,β,α,3-tetrachloro-4-cyclohexylphenylethane.
Name
β,β-Dichloro-α-(3-chloro-4-cyclohexylphenyl)ethanol
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:18])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[C:7]([Cl:17])[CH:6]=1)O.S(Cl)([Cl:21])=O>N1C=CC=CC=1>[Cl:1][CH:2]([Cl:18])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[C:7]([Cl:17])[CH:6]=1)[Cl:21]

Inputs

Step One
Name
β,β-Dichloro-α-(3-chloro-4-cyclohexylphenyl)ethanol
Quantity
67.5 g
Type
reactant
Smiles
ClC(C(O)C1=CC(=C(C=C1)C1CCCCC1)Cl)Cl
Name
Quantity
110 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for an additional hour
CUSTOM
Type
CUSTOM
Details
the thionyl chloride removed
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC(C(Cl)C1=CC(=C(C=C1)C1CCCCC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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